Lipophilicity Differentiation: XLogP3 of 3.4 Places This Compound in a Distinct Polarity Window Relative to Non-Chlorinated and Non-Methoxylated Analogs
The target compound exhibits a calculated XLogP3 of 3.4 [1]. By comparison, the unsubstituted parent benzo[b]thiophene-2-carboxylic acid has a predicted XLogP3 of approximately 2.4–2.6 (computed from its lower molecular weight and absence of lipophilic substituents), while the 5-methoxy analog (lacking 3-Cl) is predicted to have an XLogP3 of approximately 2.7–2.9. The addition of the 3-chloro substituent contributes approximately 0.5–1.0 log units of increased lipophilicity relative to the non-chlorinated analog. This places the target compound in a lipophilicity range more favorable for passive membrane permeability (typically optimal XLogP3 2–4 for oral bioavailability) while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3 / calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem); LogP = 3.09 (Fluorochem vendor data) |
| Comparator Or Baseline | 5-Methoxybenzo[b]thiophene-2-carboxylic acid: estimated XLogP3 ≈ 2.7–2.9; Benzo[b]thiophene-2-carboxylic acid (unsubstituted): estimated XLogP3 ≈ 2.4–2.6 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 relative to non-chlorinated analogs |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and vendor-reported LogP (Fluorochem); predicted baseline values for comparators based on molecular property estimation |
Why This Matters
For procurement decisions in drug discovery, the target compound's intermediate lipophilicity (XLogP3 ~3.4) offers a balance between membrane permeability and aqueous solubility that is more favorable than the more polar non-chlorinated analogs, making it a preferred starting point for lead optimization programs targeting intracellular or CNS targets.
- [1] PubChem Compound Summary CID 10776592. XLogP3 = 3.4 for 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid. View Source
